4-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]benzoic acid
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Overview
Description
4-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]benzoic acid is an organic compound with the molecular formula C23H23NO4 It is a derivative of benzoic acid, characterized by the presence of benzyloxy and ethoxy substituents on the benzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]benzoic acid typically involves multiple steps:
Benzylation of 4-hydroxybenzoic acid: This step involves the reaction of 4-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzoic acid.
Ethoxylation: The next step involves the introduction of an ethoxy group to the benzyl ring. This can be achieved through the reaction of the benzyloxy compound with ethyl iodide under basic conditions.
Amination: The final step involves the introduction of the amino group. This can be done by reacting the ethoxybenzyloxy compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro groups can be reduced to amino groups using catalytic hydrogenation or reducing metals in acid.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction using zinc in dilute mineral acid.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield amines.
Scientific Research Applications
4-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]benzoic acid involves its interaction with specific molecular targets. The benzyloxy and ethoxy groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzoic acid: Similar structure but lacks the ethoxy and amino groups.
4-(Phenylazo)benzoic acid: Contains a phenylazo group instead of the benzyloxy and ethoxy groups.
Uniqueness
4-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]benzoic acid is unique due to the presence of both benzyloxy and ethoxy groups, which can enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
700851-95-2 |
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Molecular Formula |
C23H23NO4 |
Molecular Weight |
377.4g/mol |
IUPAC Name |
4-[(3-ethoxy-4-phenylmethoxyphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C23H23NO4/c1-2-27-22-14-18(15-24-20-11-9-19(10-12-20)23(25)26)8-13-21(22)28-16-17-6-4-3-5-7-17/h3-14,24H,2,15-16H2,1H3,(H,25,26) |
InChI Key |
VCPBLASEFYZTCH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)C(=O)O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)C(=O)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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